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Introduction

Furcellaran is a naturally occurring hydrocolloid extracted from the red seaweed Furcellaria
lumbricalis.[1][2] Structurally, it is a sulfated galactan, sharing similarities with carrageenan, and
is often described as a hybrid of kappa/beta carrageenan.[1][3] Its unique gelling, thickening,
and stabilizing properties make it a valuable ingredient in the food industry.[3][4] Furcellaran is
approved as a food additive in the European Union under the E-number E407 and is listed as a
standalone ingredient by the FDA in the United States.[3] These application notes provide
detailed information and protocols for utilizing furcellaran as a stabilizing agent in various food
emulsion systems.

Physicochemical Properties of Furcellaran

Furcellaran's functionality in food emulsions is dictated by its molecular structure and behavior
in aqueous solutions.

e Molecular Weight: The molecular weight of furcellaran is reported to be in the range of
20,000-80,000 Da.[1]

o Structure: It consists of repeating units of D-galactose and 3,6-anhydro-D-galactose with
sulfate ester groups.[5] The sulfate content is typically between 12-16%.[1] This anionic
nature allows for interactions with other charged molecules like proteins.[6]
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o Solubility and Gelling: Furcellaran is soluble in water at temperatures around 75-77°C and
forms firm, smooth, and elastic gels upon cooling to about 40-45°C.[1] The gelling process is
thermoreversible and is influenced by the presence of cations, particularly potassium (K+)
and calcium (Ca2+), which promote helix formation and aggregation, leading to a gel
network.[7][8]

 Viscosity: Solutions of furcellaran are viscous. For instance, a 1.5% dispersion will show an
increase in viscosity when heated to around 37°C, peaking at 43°C, and then decreasing
with further heat.[1]

Mechanism of Emulsion Stabilization

Furcellaran stabilizes oil-in-water (O/W) emulsions through several mechanisms:

 Increased Continuous Phase Viscosity: By forming a viscous agueous phase, furcellaran
hinders the movement of oil droplets, thereby reducing the rate of creaming and
coalescence.[9][10]

o Gel Network Formation: At sufficient concentrations, furcellaran can form a gel network that
physically entraps the oil droplets, preventing their aggregation and separation.[11]

« Interfacial Interactions: Furcellaran can interact with proteins at the oil-water interface.[6]
These interactions can lead to the formation of a protective layer around the oil droplets,
providing steric and electrostatic stabilization.[12] The presence of hydroxyl and sulfate
groups in furcellaran's structure facilitates these interactions.[11]

Quantitative Data on Furcellaran Performance

The effectiveness of furcellaran as a stabilizer is dependent on its concentration and the
formulation of the emulsion.
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Parameter

Furcellaran
Concentration (%
wiw)

Observation Reference

Emulsion Stability

0.50, 0.75, 1.00

Increased emulsion

stability in cream

cheese models with [13]
increasing furcellaran

concentration.

Gel Hardness

Increasing

concentration

Increased hardness of
emulgels with

: : [14]
increasing furcellaran

concentration.

Thermal Stability

Increasing

concentration

Increased melting

point of emulgels with

) : [14]
increasing furcellaran

concentration.

Viscosity

Not specified

Addition of furcellaran
increased shear

stress and viscosity in - [15]
model chocolate milk

drinks.

Ice Crystal Growth

Upto5g/L

Effectively inhibits ice

crystal growth, similar

to k-carrageenan. At 5

g/L, E.i geI—Ilk.e (16]
consistency is formed

which can decrease
recrystallization

inhibition.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.researchgate.net/figure/Effect-of-hydrocolloid-type-and-concentration-on-the-emulsion-stability-percentage-rel_fig4_369918780
https://pubmed.ncbi.nlm.nih.gov/39173801/
https://pubmed.ncbi.nlm.nih.gov/39173801/
https://www.researchgate.net/publication/343605210_Structural_variability_and_rheological_properties_of_furcellaran
https://pubmed.ncbi.nlm.nih.gov/38973364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol for Preparation of an Oil-in-Water (O/W)
Emulsion Stabilized with Furcellaran

This protocol describes the preparation of a model O/W emulsion.
Materials:
e Furcellaran powder

Distilled water

Vegetable oil (e.g., safflower oil, sunflower oil)

High-shear homogenizer (e.g., Ultra-Turrax)

Magnetic stirrer with heating plate

Beakers and graduated cylinders
Procedure:
o Hydration of Furcellaran:

o Disperse the desired amount of furcellaran powder (e.g., 0.5 - 2.0% wi/w) in distilled water
at room temperature under constant stirring to avoid clumping.

o Heat the dispersion to 80°C while stirring continuously until the furcellaran is completely
dissolved.[11] This may take 15-30 minutes.

e Oil Phase Preparation:
o Measure the desired volume of oil (e.g., 10 - 40% v/v).
o Emulsification:

o Cool the furcellaran solution to the desired emulsification temperature (e.g., 60°C).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.researchgate.net/publication/383325352_Influence_of_furcellaran_and_safflower_oil_concentration_on_the_properties_of_model_emulgel_systems
https://www.benchchem.com/product/b1364894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Gradually add the oil to the aqueous furcellaran solution while mixing at a moderate
speed with the high-shear homogenizer.

o Once all the oil is added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm)
for a specified time (e.g., 2-5 minutes) to create a fine emulsion.

o Cooling and Storage:
o Cool the emulsion to room temperature while gently stirring.

o Store the emulsion at refrigerated temperatures (4°C) for further analysis.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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